Boc-Ala-Ala-Gly-pNA

Catalog No.
S820708
CAS No.
90037-94-8
M.F
C19H27N5O7
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-Ala-Gly-pNA

CAS Number

90037-94-8

Product Name

Boc-Ala-Ala-Gly-pNA

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C19H27N5O7

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C19H27N5O7/c1-11(21-17(27)12(2)22-18(28)31-19(3,4)5)16(26)20-10-15(25)23-13-6-8-14(9-7-13)24(29)30/h6-9,11-12H,10H2,1-5H3,(H,20,26)(H,21,27)(H,22,28)(H,23,25)/t11-,12-/m0/s1

InChI Key

YODBYCPAGJDVOM-RYUDHWBXSA-N

SMILES

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Boc-Ala-Ala-Gly-pNA, also known as tert-butoxycarbonyl-alanine-alanine-glycine-p-nitroaniline, is a synthetic peptide compound with the molecular formula C19H27N5O7C_{19}H_{27}N_{5}O_{7} and a molecular weight of approximately 421.45 g/mol. This compound is characterized by its specific sequence of amino acids: two alanines followed by glycine, and it features a p-nitroaniline moiety that serves as a chromogenic group. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group in peptide synthesis, allowing for selective reactions without interference from other functional groups.

Boc-Ala-Ala-Gly-pNA (N-苄氧羰基-L-丙氨酸-L-丙氨酸-甘氨酸-4-硝基苯胺) is a synthetic peptide commonly used in scientific research as a substrate for enzymes called glycine endopeptidases. These enzymes cleave peptide bonds specifically after glycine residues. ()

The structure of Boc-Ala-Ala-Gly-pNA incorporates several key features:

  • Boc protecting group: The N-terminus (beginning) of the peptide is capped with a Boc (tert-Butyloxycarbonyl) protecting group. This group prevents unwanted reactions at the N-terminus during the assay.
  • Amino acid sequence: The peptide chain consists of three amino acids: Alanine (Ala), Alanine (Ala), and Glycine (Gly). The cleavage by the enzyme of interest occurs after the Glycine residue.
  • pNA chromophore: The C-terminus (end) of the peptide is linked to a molecule called para-Nitroaniline (pNA). This molecule acts as a chromophore, meaning it absorbs light at a specific wavelength.

Here's how Boc-Ala-Ala-Gly-pNA is used in an enzyme activity assay:

  • The peptide substrate and the enzyme are incubated together.
  • If the enzyme has glycine endopeptidase activity, it will cleave the peptide bond between the two Alanine residues, releasing the pNA molecule.
  • The released pNA becomes free in solution and absorbs light at a specific wavelength.
  • The میزان (miqdār, Arabic for "amount") of cleaved pNA can be measured by the absorbance of the solution at this wavelength using a spectrophotometer. ()

  • Hydrolysis: Under acidic or basic conditions, Boc-Ala-Ala-Gly-pNA can be hydrolyzed to yield the corresponding amino acids and p-nitroaniline.
  • Reduction: The nitro group in p-nitroaniline can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the free amine form of the peptide .

Boc-Ala-Ala-Gly-pNA is primarily recognized as a substrate for glycine endopeptidase, specifically chymopapain M. Its mode of action involves substrate-enzyme interactions that facilitate the breakdown of the peptide into individual amino acids. This compound plays a significant role in protein digestion and absorption pathways. Factors such as pH and temperature can influence the activity of the enzyme it targets, impacting both the compound's stability and its efficacy .

The synthesis of Boc-Ala-Ala-Gly-pNA typically follows these steps:

  • Protection: The amino group of alanine is protected using the tert-butoxycarbonyl (Boc) group.
  • Coupling: The protected alanine is coupled with another alanine molecule followed by glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.
  • Final Coupling: The tripeptide is then coupled with p-nitroaniline to form Boc-Ala-Ala-Gly-pNA .

Boc-Ala-Ala-Gly-pNA has several applications, particularly in biochemical research:

  • Enzymatic Assays: It is widely used as a substrate in assays to study glycine endopeptidase activity due to its ability to produce a measurable chromogenic product upon enzymatic cleavage.
  • Peptide Synthesis: This compound serves as an intermediate in the synthesis of more complex peptides and proteins.
  • Biochemical Studies: Researchers utilize it to investigate protein digestion processes and enzyme kinetics .

Interaction studies involving Boc-Ala-Ala-Gly-pNA focus on its relationship with glycine endopeptidase. These studies examine how variations in environmental conditions (such as pH and temperature) affect enzyme activity and substrate specificity. The compound's unique structure allows for easy detection of enzymatic cleavage, making it an effective tool for investigating enzyme-substrate dynamics .

Several compounds share structural similarities with Boc-Ala-Ala-Gly-pNA. Here are some notable examples:

Compound NameStructure/ComponentsUnique Features
Boc-Ala-Ala-OHDipeptide without glycine or p-nitroanilineSimpler structure; lacks chromogenic properties
Boc-Gly-pNAGlycine with p-nitroanilineSimpler substrate; lacks multiple alanine residues
Boc-Ala-ONpAlanine with 4-nitrophenyl esterDifferent leaving group compared to p-nitroaniline

Uniqueness: Boc-Ala-Ala-Gly-pNA stands out due to its specific sequence and the presence of p-nitroaniline, which facilitates straightforward detection in enzymatic assays. Its combination of amino acids allows for targeted studies on glycine endopeptidase activity, differentiating it from simpler substrates .

XLogP3

1.2

Sequence

AAG

Dates

Modify: 2023-08-16

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